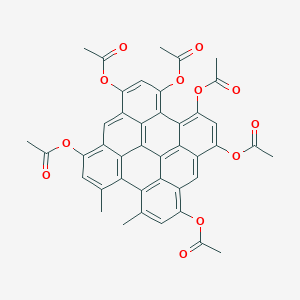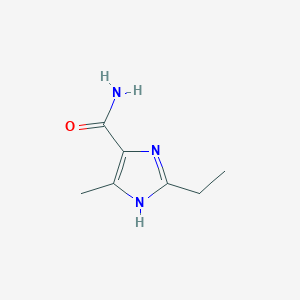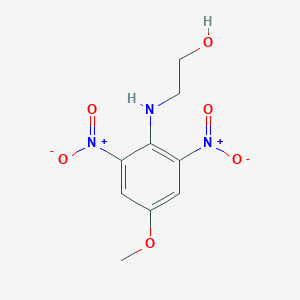
Hydroxyethyl-2,6-dinitro-p-anisidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyethyl-2,6-dinitro-p-anisidine (HDNPA) is an organic compound with the molecular formula C9H11N3O6. It is a yellow crystalline powder that is used in scientific research as a reagent for the detection of amino acids and proteins. HDNPA is synthesized by the reaction of 2,6-dinitro-p-anisidine with ethylene oxide.
作用機序
Hydroxyethyl-2,6-dinitro-p-anisidine reacts with primary amines in amino acids and proteins to form a yellow-colored product. The reaction is based on the formation of a Schiff base between the primary amine and the aldehyde group of Hydroxyethyl-2,6-dinitro-p-anisidine. The Schiff base is then reduced to form a stable yellow-colored product that can be measured spectrophotometrically.
Biochemical and Physiological Effects:
Hydroxyethyl-2,6-dinitro-p-anisidine does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research as a reagent for the detection of amino acids and proteins.
実験室実験の利点と制限
The advantages of using Hydroxyethyl-2,6-dinitro-p-anisidine in lab experiments are its high sensitivity and specificity for the detection of amino acids and proteins. It is a simple and cost-effective method that can be used to quantify amino acids and proteins in biological samples. The limitations of using Hydroxyethyl-2,6-dinitro-p-anisidine are its limited applicability to certain amino acids and proteins and its susceptibility to interference from other compounds in biological samples.
将来の方向性
There are several future directions for the use of Hydroxyethyl-2,6-dinitro-p-anisidine in scientific research. One direction is the development of new colorimetric assays that can detect a wider range of amino acids and proteins. Another direction is the use of Hydroxyethyl-2,6-dinitro-p-anisidine in the development of biosensors for the detection of amino acids and proteins in real-time. Additionally, Hydroxyethyl-2,6-dinitro-p-anisidine can be used in the development of new drugs and therapies for the treatment of diseases that involve abnormal amino acid and protein metabolism.
Conclusion:
In conclusion, Hydroxyethyl-2,6-dinitro-p-anisidine is a yellow crystalline powder that is widely used in scientific research as a reagent for the detection of amino acids and proteins. It is synthesized by the reaction of 2,6-dinitro-p-anisidine with ethylene oxide and has a high sensitivity and specificity for the detection of amino acids and proteins. Hydroxyethyl-2,6-dinitro-p-anisidine has no known biochemical or physiological effects on living organisms and has several advantages and limitations for lab experiments. There are several future directions for the use of Hydroxyethyl-2,6-dinitro-p-anisidine in scientific research, including the development of new colorimetric assays and biosensors, and the development of new drugs and therapies for the treatment of diseases that involve abnormal amino acid and protein metabolism.
科学的研究の応用
Hydroxyethyl-2,6-dinitro-p-anisidine is used in scientific research as a reagent for the detection of amino acids and proteins. It is used in colorimetric assays to determine the concentration of amino acids and proteins in biological samples. Hydroxyethyl-2,6-dinitro-p-anisidine reacts with primary amines in amino acids and proteins to form a yellow-colored product that can be measured spectrophotometrically. This method is widely used in biochemical and biomedical research for the quantification of amino acids and proteins.
特性
CAS番号 |
122252-11-3 |
|---|---|
製品名 |
Hydroxyethyl-2,6-dinitro-p-anisidine |
分子式 |
C9H11N3O6 |
分子量 |
257.2 g/mol |
IUPAC名 |
2-(4-methoxy-2,6-dinitroanilino)ethanol |
InChI |
InChI=1S/C9H11N3O6/c1-18-6-4-7(11(14)15)9(10-2-3-13)8(5-6)12(16)17/h4-5,10,13H,2-3H2,1H3 |
InChIキー |
DRGWFGDFEXFERK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] |
正規SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] |
その他のCAS番号 |
122252-11-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
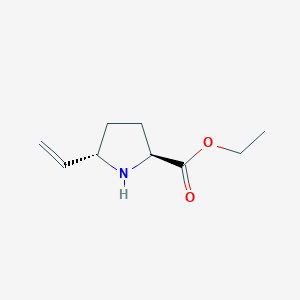

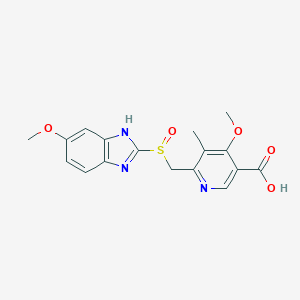
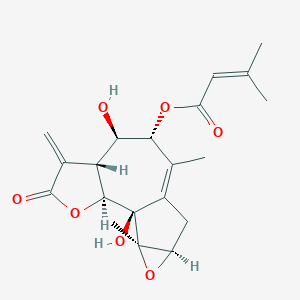




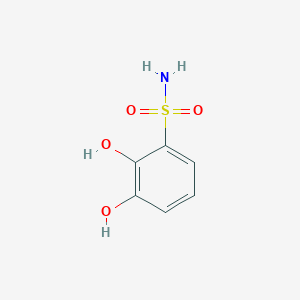

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
